molecular formula C6H14ClNO B1530435 2-Methyl-1,4-oxazepane hydrochloride CAS No. 1246456-36-9

2-Methyl-1,4-oxazepane hydrochloride

Cat. No.: B1530435
CAS No.: 1246456-36-9
M. Wt: 151.63 g/mol
InChI Key: GQJCJLLZNQHMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,4-oxazepane hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
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Mechanism of Action

The mode of action of a morpholine would depend on its specific structure and the functional groups present. In general, morpholines can act as nucleophiles, reacting with electrophiles to form new bonds .

The biochemical pathways affected by a morpholine would also depend on its specific structure and the cells or organisms it interacts with. It could potentially interact with a variety of enzymes, receptors, or other proteins, altering their function and affecting downstream biochemical pathways .

The pharmacokinetics of a morpholine would depend on factors such as its solubility, stability, and the presence of functional groups that could be metabolized by the body. These factors would influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The result of action of a morpholine would depend on its specific targets and mode of action. It could potentially have a variety of effects at the molecular and cellular level, depending on the biochemical pathways it affects .

The action environment of a morpholine could be influenced by factors such as pH, temperature, and the presence of other molecules. These factors could affect the stability of the morpholine and its ability to interact with its targets .

Properties

IUPAC Name

2-methyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6-5-7-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJCJLLZNQHMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(4-methoxy-benzyl)-2-methyl-[1,4]oxazepane (1.66 g, 7.05 mmol) in 1,2-dichloroethane (12 ml) was added 1-chloroethyl chloroformate (2.52 g, 17.6 mmol) at room temperature. The mixture was refluxed for 5 hours and cooled to room temperature. After the addition of methanol (15 ml), the mixture was refluxed for 3 hours and concentrated in vacuo to afford the crude product. This crude product was partitioned between ether and 1N hydrochloric acid, and washed with ether. The water phase was basified with saturated aqueous sodium hydrogen carbonate. The product was extracted with dichloromethane. The organic layer was dried over sodium sulfate and the solvent was removed under reduced pressure carefully to avoid evaporating the product. To the resulting solution was added 4N hydrochloric acid in ethyl acetate. The solution was concentrated in vacuo to afford 2-methyl-[1,4]oxazepane hydrochloride as pale yellow oil (964 mg, 90%).
Name
4-(4-methoxy-benzyl)-2-methyl-[1,4]oxazepane
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 2
2-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 3
2-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 4
2-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 5
2-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 6
2-Methyl-1,4-oxazepane hydrochloride

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